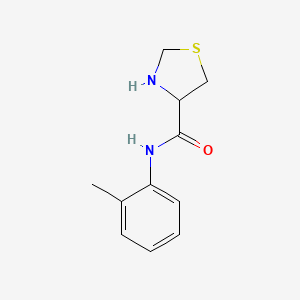

N-(2-methylphenyl)-1,3-thiazolidine-4-carboxamide

Description

N-(2-methylphenyl)-1,3-thiazolidine-4-carboxamide is a thiazolidine-derived compound characterized by a 1,3-thiazolidine ring fused to a carboxamide group, with a 2-methylphenyl substituent on the amide nitrogen. Its molecular formula is C₁₁H₁₄N₂OS, and its structure is defined by the SMILES notation CC1=CC=CC=C1NC(=O)C2CSCN2 . The compound is synthesized via a two-step process: first, 2-(substituted phenyl)thiazolidine-4-carboxylic acids are prepared, followed by coupling with an amine using EDC·HCl and DMAP in dichloromethane . A hydrochloride salt derivative (CAS 1251923-39-3) has also been reported, enhancing its solubility for pharmaceutical applications .

Its structural simplicity may offer advantages in synthetic accessibility and pharmacokinetic properties compared to more complex analogs.

Properties

Molecular Formula |

C11H14N2OS |

|---|---|

Molecular Weight |

222.31 g/mol |

IUPAC Name |

N-(2-methylphenyl)-1,3-thiazolidine-4-carboxamide |

InChI |

InChI=1S/C11H14N2OS/c1-8-4-2-3-5-9(8)13-11(14)10-6-15-7-12-10/h2-5,10,12H,6-7H2,1H3,(H,13,14) |

InChI Key |

OSDHABKDRIPBHO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)C2CSCN2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methylphenyl)-1,3-thiazolidine-4-carboxamide typically involves the reaction of 2-methylphenylamine with thiazolidine-4-carboxylic acid. The reaction is carried out under acidic or basic conditions, often using a dehydrating agent to facilitate the formation of the amide bond. Common reagents used in this synthesis include thionyl chloride or carbodiimides.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process may be optimized for yield and purity, with additional steps for purification such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-methylphenyl)-1,3-thiazolidine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the thiazolidine ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group in the carboxamide can be reduced to form the corresponding amine.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Electrophilic reagents like nitric acid for nitration or halogens for halogenation are used.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its antimicrobial and antifungal properties.

Medicine: Potential anticancer agent due to its ability to inhibit certain enzymes or pathways involved in cancer cell proliferation.

Industry: Used in the development of new materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of N-(2-methylphenyl)-1,3-thiazolidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. In cancer cells, it may interfere with signaling pathways that regulate cell growth and division, leading to apoptosis or cell cycle arrest.

Comparison with Similar Compounds

Table 1: Comparative Physical Properties of Selected Thiazolidine-4-carboxamide Derivatives

| Substituent on Phenyl Ring | Melting Point (°C) | Solubility (mg/mL in DMSO) |

|---|---|---|

| 2-Methyl (Target Compound) | Data not provided | Data not provided |

| 4-Chloro | Higher than target | Lower than target |

| 3-Methoxy | Lower than target | Higher than target |

Note: Specific data are derived from trends reported in .

Analogues with Modified N-Substituents

Variations in the carboxamide nitrogen substituents alter pharmacological profiles:

- N-Ethyl-N-[(2-methylphenyl)methyl]-1,3-thiazolidine-4-carboxamide (CAS 1218278-63-7): This derivative features an ethyl group and a benzyl substituent on the amide nitrogen, increasing steric bulk and lipophilicity. Such modifications may enhance blood-brain barrier penetration but reduce solubility .

- (4S)-3-{[1-(4-Methoxyphenyl)cyclopentyl]carbonyl}-N-(1H-pyrrolo[3,2-b]pyridin-5-yl)-1,3-thiazolidine-4-carboxamide 1,1-dioxide : This complex analog includes a cyclopentyl-carbonyl group and a pyrrolopyridinyl moiety, likely targeting specific enzyme active sites (e.g., kinases or proteases) .

The target compound’s simpler N-(2-methylphenyl) group prioritizes synthetic feasibility and metabolic stability over highly specialized targeting.

Biological Activity

N-(2-methylphenyl)-1,3-thiazolidine-4-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the thiazolidine family of compounds, characterized by the presence of a thiazolidine ring containing sulfur and nitrogen atoms. The specific substitution of a 2-methylphenyl group at the nitrogen position contributes to its unique biological properties.

Target Receptors and Enzymes

Research indicates that compounds similar to this compound interact with various biological targets, including:

- Alpha-adrenergic receptors : These receptors are involved in the regulation of numerous physiological processes, including cardiovascular function and neurotransmitter release.

- Octopamine receptors : These are similar to adrenergic receptors and play roles in various biological functions across different species.

- Monoamine oxidases : Enzymes responsible for the breakdown of neurotransmitters, which may influence mood and behavior.

Biochemical Pathways

The compound's activity is linked to its ability to inhibit monoamine oxidases and affect prostaglandin synthesis, which are critical in inflammatory responses. This suggests potential applications in treating conditions related to inflammation and cancer.

Antimicrobial Activity

This compound has shown promising antimicrobial properties. Studies have reported significant activity against various Gram-positive bacteria and fungi. For instance, derivatives within the thiazolidine family have demonstrated effectiveness against:

- Staphylococcus spp.

- Streptococcus spp.

- Candida spp. , particularly Candida albicans.

These findings highlight its potential as a therapeutic agent in treating infections caused by resistant strains .

Anticancer Potential

The anticancer activity of this compound has been explored through various studies. Notably:

- Cytotoxicity Assays : Research has indicated that thiazolidine derivatives can inhibit the growth of cancer cell lines, including prostate cancer and melanoma cells. The compound's structural modifications have been shown to enhance cytotoxic effects against these cell lines.

- Mechanisms of Action : The anticancer effects are believed to involve cell cycle arrest and apoptosis induction. For example, certain derivatives have been reported to inhibit CDK1/cyclin B pathways, effectively blocking cell progression at the G2/M phase .

Case Studies and Research Findings

Several studies have contributed to understanding the biological activities of this compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.